molecular formula C12H13NOS2 B3057305 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- CAS No. 790661-41-5

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-

Cat. No.: B3057305
CAS No.: 790661-41-5
M. Wt: 251.4 g/mol
InChI Key: SHIOICUNOVAZNH-NSHDSACASA-N
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Description

Chemical Identity and Structural Features The compound "2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-" (CAS 145588-95-0) is a chiral thiazolidinethione derivative with a stereogenic center at the 4-position. Its molecular formula is C₁₃H₁₅NO₂S, and it features:

  • A thiazolidinethione core (a five-membered ring containing sulfur and nitrogen).
  • A 3-acetyl group (CH₃CO-) at position 3, contributing electron-withdrawing properties.
  • (4S)-stereochemistry, which may influence biological activity and synthetic pathways .

Synthesis and Applications The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and ketones or aldehydes. Its stereospecific synthesis often employs chiral auxiliaries or enantioselective catalysis, as seen in related thiazolidinethione syntheses .

Properties

IUPAC Name

1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIOICUNOVAZNH-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H](CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465159
Record name 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790661-41-5
Record name 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Mechanistic Insights:

  • Stereochemical Control : The (4S) configuration is retained from the chiral propargylamine precursor, which can be synthesized via Cu(II)-catalyzed KA² coupling of a terminal alkyne, benzylmethyl ketone, and a primary amine.
  • Purification : Complete conversion (monitored by TLC) enables isolation via silica gel plug filtration with dichloromethane, avoiding column chromatography.

Table 1 : Optimization of Cyclization Conditions

Parameter Optimal Value Yield (%)
Catalyst Loading 15 mol% DABCO 95
Reaction Time 6 h (complete) 95
Solvent Solvent-free 95

Multicomponent One-Pot Strategies

A one-pot synthesis integrates propargylamine formation and cyclization into a single workflow. This approach employs a Cu(II)-catalyzed KA² coupling to generate the α-tertiary propargylamine in situ, followed by CS₂ incorporation. While this method reduces handling steps, yields are lower (51–61%) due to competing byproducts.

Reaction Sequence:

  • KA² Coupling : Benzylmethyl ketone, propiolic acid, and a chiral amine react at 100°C for 16 h.
  • Cyclization : Addition of CS₂ and DABCO at 25°C for 3 h.

Table 2 : Comparison of Stepwise vs. One-Pot Synthesis

Method Yield (%) Purity
Stepwise 83 High
One-Pot 51 Moderate

Thionation of Thiazolidinone Precursors

Thiazolidinones serve as precursors for thione formation via thionation reagents. Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) converts the carbonyl group at C2 of 3-acetyl-4-(phenylmethyl)thiazolidinone to a thione.

Procedure :

  • The thiazolidinone precursor is refluxed with Lawesson’s reagent (1.2 equiv) in toluene for 4 h.
  • Yields range from 70–85%, with retention of stereochemistry at C4.

Table 3 : Thionation Efficiency

Reagent Solvent Yield (%)
Lawesson’s Reagent Toluene 85
P₄S₁₀ Xylene 70

Asymmetric Synthesis and Resolution Techniques

The (4S) configuration necessitates enantioselective methods:

Chiral Auxiliary Approach

  • A chiral benzylamine derivative directs stereochemistry during KA² coupling. For example, (R)-1-phenylethylamine yields the (S)-configured propargylamine after auxiliary removal.

Enzymatic Resolution

  • Racemic thiazolidinethione mixtures are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents, achieving >90% enantiomeric excess (ee).

Green Chemistry and Scalability

Recent advances emphasize sustainable protocols:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C).
  • Aqueous Media : Knoevenagel condensations in water with triethylamine achieve 65–75% yields.

Analytical and Characterization Data

Spectroscopic Identification :

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.12 (q, J = 7.0 Hz, 1H, C4-H), 3.01 (s, 3H, COCH₃).
  • X-ray Crystallography : Confirms Z-configuration of the thione group and (4S) stereochemistry.

Chemical Reactions Analysis

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which contribute to its observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-Ethyl-4-nitrophenyl Derivative 2-Methyl-2-p-tolyl
Molecular Weight 225.26 344.0 329.0
XLogP 3.3 2.8 3.5
TPSA (Ų) 80.9 78.2 75.4
Aqueous Solubility (mg/mL) 0.12 0.08 0.05

Biological Activity

Overview

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including its antimicrobial and anticancer properties. Its structure allows it to interact with biological targets effectively, making it a valuable candidate for further research.

  • Molecular Formula : C_{12}H_{13}N_{1}S_{2}O_{1}
  • Molecular Weight : 251.4 g/mol
  • CAS Number : 790661-41-5

The biological activity of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is known to exhibit:

  • Xanthine Oxidase Inhibition : It has been shown to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid, which is relevant in conditions like gout. Studies indicate that certain derivatives of thiazolidinethione exhibit potent XO inhibitory activity with IC50 values significantly lower than traditional treatments like allopurinol .
  • Antimicrobial Activity : The compound displays antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies have indicated that thiazolidinethione derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Biological Activity Data

Activity Type Effect Reference
Xanthine Oxidase InhibitionIC50 = 3.56 μmol/L (stronger than allopurinol)
AntimicrobialActive against multiple pathogens
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Xanthine Oxidase Inhibition :
    A study synthesized several thiazolidine-2-thione derivatives, including 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-. The most potent derivative showed an IC50 value of 3.56 μmol/L, highlighting its potential as a novel treatment for hyperuricemia .
  • Antimicrobial Activity :
    Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anticancer Studies :
    A series of experiments evaluated the anticancer effects of thiazolidinethione derivatives on various cancer cell lines. Results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Q & A

Q. What safety protocols are critical when handling this compound’s thiocarbonyl group?

  • Methodological Answer : The thione group may release H2S under acidic conditions. Use fume hoods for synthesis and neutralization steps. Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Store in airtight containers under nitrogen, away from oxidizers (e.g., peroxides) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
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2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-

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